Product packaging for (Z,Z)-3,6-nonadienyl acetate(Cat. No.:CAS No. 83334-93-4)

(Z,Z)-3,6-nonadienyl acetate

Cat. No.: B12773071
CAS No.: 83334-93-4
M. Wt: 182.26 g/mol
InChI Key: CMNKZQXSZSHGNF-UTOQUPLUSA-N
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Description

Contextualization within Natural Product Chemistry and Volatile Organic Compounds

As a naturally derived substance, (Z,Z)-3,6-nonadienyl acetate (B1210297) is a subject of interest in natural product chemistry. It belongs to the broad class of volatile organic compounds (VOCs), which are organic chemicals that have a high vapor pressure at ordinary room temperature. uzh.ch This high volatility allows them to be easily released into the atmosphere, where they can act as signals. uzh.channualreviews.org

VOCs are produced by a vast array of organisms, including plants and insects, and serve a multitude of ecological functions. uzh.channualreviews.org In plants, these compounds are synthesized through various metabolic pathways, such as those involving fatty acids, and contribute to the plant's aroma and defense mechanisms. uzh.channualreviews.org For instance, the characteristic "green leaf" scent of freshly cut grass is due to a blend of C6 VOCs, which can also be precursors to other volatile compounds. uzh.channualreviews.orgcsic.es

Overview of its Discovery and Initial Identification in Biological Systems

The identification of (Z,Z)-3,6-nonadienyl acetate and related compounds has often been linked to the analysis of food and plant volatiles. For example, research on melon aroma has identified a variety of C9 aldehydes and alcohols, which are key contributors to their characteristic scent. csic.es Through techniques like gas chromatography-mass spectrometry (GC-MS), scientists have been able to isolate and identify specific volatile constituents from complex mixtures. researchgate.net

Studies on various melon cultivars, such as honeydew and cantaloupe, have revealed the presence of numerous volatile compounds, including alcohols, aldehydes, and esters. researchgate.netmdpi.com While esters and acetates are found in low levels in some melon varieties, they can be major volatiles in others. mdpi.comscielo.br The sensitive technique of GC-MS/MS was instrumental in the first-time identification of (E,Z)-2,6-nonadienyl acetate in melon. researchgate.net Furthermore, this compound has been identified in the floral scent of certain orchids. researchgate.net

Significance as a Biogenic Volatile Compound in Ecological Contexts

Biogenic volatile compounds like this compound are crucial mediators of ecological interactions. uzh.channualreviews.org In the context of plant-insect interactions, these volatiles can act as attractants for pollinators or as defense signals. nih.govnih.gov For example, herbivore-induced plant volatiles (HIPVs) can attract natural enemies of the attacking herbivores, a phenomenon known as indirect defense. nih.govnih.gov

The compound is also recognized for its contribution to the flavor and aroma of various fruits and food products. nih.govresearchgate.net It has been identified as a significant volatile in sparkling melon-based wine, contributing to its sweet, fruity, and melon-like aroma. nih.govresearchgate.netresearchgate.net The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated its use as a flavoring agent. nih.gov

Below is a table summarizing some of the key properties of this compound:

PropertyValue
Molecular Formula C11H18O2
Molecular Weight 182.26 g/mol
Appearance Colorless liquid
Odor Mild, fresh green

(Data sourced from PubChem and The Good Scents Company) nih.govthegoodscentscompany.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18O2 B12773071 (Z,Z)-3,6-nonadienyl acetate CAS No. 83334-93-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83334-93-4

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

[(3Z,6Z)-nona-3,6-dienyl] acetate

InChI

InChI=1S/C11H18O2/c1-3-4-5-6-7-8-9-10-13-11(2)12/h4-5,7-8H,3,6,9-10H2,1-2H3/b5-4-,8-7-

InChI Key

CMNKZQXSZSHGNF-UTOQUPLUSA-N

Isomeric SMILES

CC/C=C\C/C=C\CCOC(=O)C

Canonical SMILES

CCC=CCC=CCCOC(=O)C

density

0.899-0.915

physical_description

Colorless liquid;  Fruity aroma

solubility

Partially soluble in water
Soluble (in ethanol)

Origin of Product

United States

Ii. Natural Occurrence and Distribution in Biological Matrices

Identification in Plant Metabolomes

(Z,Z)-3,6-nonadienyl acetate (B1210297) is a naturally occurring ester identified in the volatile profiles of several plants. It is a key contributor to the desirable aroma of many fruits.

Dominant Presence in Cucumis melo Cultivars (e.g., Honeydew, Cantaloupe, Oriental Melon)

This compound is particularly prominent in various cultivars of melon (Cucumis melo). Research has consistently identified (Z,Z)-3,6-nonadienyl acetate as a significant component of the aroma complex in honeydew, cantaloupe, and oriental melons. wiley.comekosfop.or.krkoreascience.krresearchgate.netuga.edu

In honeydew melons (Cucumis melo var. inodorus), this compound is considered a unique and characteristic aroma compound, contributing to its pleasant and desirable scent. researchgate.netuga.eduresearchgate.net Studies have confirmed its presence alongside other related compounds like (Z)-6-nonenyl acetate and (Z)-3-nonenyl acetate. researchgate.netresearchgate.net

Cantaloupe (Cucumis melo var. cantalupensis) aroma has also been found to contain this compound. wiley.com Its presence, although sometimes at trace levels, has been unambiguously confirmed through sensitive analytical techniques like gas chromatography–tandem mass spectrometry (GC-MS/MS). wiley.com

The unique and appealing aroma of oriental melon (Cucumis melo L. var. makuwa) is largely defined by its ester compounds, with this compound being a key contributor. ekosfop.or.krkoreascience.krresearchgate.net It is considered one of the important C9-unsaturated esters that shape the flavor profile of this melon variety. koreascience.kr

Table 1: Presence of this compound in Cucumis melo Cultivars

Cultivar Scientific Name Presence of this compound Key References
Honeydew Melon Cucumis melo var. inodorus Identified as a characteristic aroma compound researchgate.netuga.eduresearchgate.net
Cantaloupe Melon Cucumis melo var. cantalupensis Unambiguously identified, sometimes at trace levels wiley.com
Oriental Melon Cucumis melo L. var. makuwa Identified as a key aroma-defining ester ekosfop.or.krkoreascience.krresearchgate.net

Occurrence in Other Fruit and Plant Species

While most prominently associated with melons, the precursors and related C9 compounds that lead to the formation of this compound are found in other plants. For instance, its precursor, (Z,Z)-3,6-nonadien-1-ol, has been identified in watermelon (Citrullus vulgaris S.). koreascience.kr However, the acetate form appears to be more specific to and characteristic of melon varieties.

Variability in Production Across Genotypes and Developmental Stages

The production of this compound and other volatile compounds in melons is highly variable and depends on several factors, including the specific genotype (cultivar) and the developmental stage of the fruit. wiley.comnih.govnih.gov

Different melon cultivars exhibit distinct aroma profiles due to genetic variations that influence the biosynthetic pathways of volatile compounds. nih.govcsic.es For example, climacteric melons like cantaloupe tend to produce more esters as they ripen, while non-climacteric varieties like honeydew have a different balance of aroma compounds. researchgate.netcsic.es The aroma of oriental melons can also vary significantly between different varieties, with some being intensely fruity and others having a more cucumber-like scent. nih.gov

The developmental stage of the melon at harvest significantly impacts its aroma profile. nih.govashs.org Melons harvested before reaching full maturity may not develop the same complex array of volatiles, including this compound, as those allowed to ripen fully on the vine. ashs.org Studies have shown that the concentration of various esters changes as the fruit matures. nih.gov For instance, research on fresh-cut cantaloupe showed that this compound was detected in fruit at day 0 but its levels changed during storage. ucp.ptashs.org

Quantitative and Qualitative Analysis of Biological Sources

The identification and quantification of this compound in melons require sophisticated analytical techniques due to its often low concentrations and the complexity of the fruit's volatile profile. wiley.com

Gas chromatography-mass spectrometry (GC-MS) is the primary method used to separate and identify volatile compounds from fruit extracts. wiley.comkoreascience.krnih.gov To enhance sensitivity and selectivity, especially for trace compounds, gas chromatography-tandem mass spectrometry (GC-MS/MS) is employed. wiley.comresearchgate.net This technique was crucial for the unambiguous identification of this compound in cantaloupe for the first time. wiley.com

Gas chromatography-olfactometry (GC-O) is another valuable tool that combines chemical separation with human sensory perception. wiley.com This allows researchers to identify which specific compounds in a complex mixture are responsible for the characteristic aroma notes of the fruit. wiley.com

For quantitative analysis, researchers often use an internal standard during extraction and analysis to accurately determine the concentration of specific volatiles like this compound. nih.gov The results are typically expressed in micrograms per liter (µg/L) or similar units. nih.gov

Table 2: Analytical Methods for this compound

Analytical Technique Purpose Key Findings References
GC-MS Separation and identification of volatile compounds Identified in various melon cultivars koreascience.krnih.gov
GC-MS/MS High-sensitivity and selective identification Unambiguous identification in cantaloupe wiley.comresearchgate.net
GC-O Identification of aroma-impact compounds Correlates chemical presence with sensory perception wiley.com
Quantitative Analysis Determination of compound concentration Measures the amount of the compound in samples nih.gov

Iii. Biosynthesis and Metabolic Pathways in Producing Organisms

Elucidation of Precursor Compounds and Biosynthetic Origins

The carbon backbone of (Z,Z)-3,6-nonadienyl acetate (B1210297) originates from the breakdown of larger polyunsaturated fatty acids. This process mobilizes stored lipids and channels specific fatty acid derivatives into a specialized metabolic cascade that generates a variety of volatile compounds.

The biosynthesis of C9 compounds, including the precursors to (Z,Z)-3,6-nonadienyl acetate, is intrinsically linked to lipid metabolism. nih.gov The primary precursors are C18 polyunsaturated fatty acids (PUFAs), specifically linoleic acid (C18:2) and α-linolenic acid (C18:3). mdpi.comnih.gov These fatty acids, which contain a (1Z, 4Z)-pentadiene system, are the initial substrates for the enzymatic pathway. mdpi.com In plants and other organisms, these fatty acids are typically stored within cellular membranes and storage lipids like triacylglycerols. nih.gov Their release and subsequent metabolism are often triggered by developmental cues or environmental stresses. consensus.app

The conversion of these fatty acids is a critical step in the formation of various physiologically active and volatile compounds. mdpi.com For instance, linoleic acid is a known precursor for C6 and C9 aldehydes and alcohols, which are fundamental to the aroma profiles of many fruits and vegetables. consensus.appsemanticscholar.org The enzymatic machinery responsible for this conversion acts specifically on these fatty acid structures to initiate the production of shorter-chain volatile molecules. mdpi.com

Table 1: Key Fatty Acid Precursors in the Biosynthesis of this compound
Precursor CompoundChemical FormulaRole in Pathway
α-Linolenic AcidC18H30O2Primary C18 polyunsaturated fatty acid substrate for the lipoxygenase (LOX) enzyme, leading to C9 volatiles. mdpi.comnih.gov
Linoleic AcidC18H32O2Secondary C18 polyunsaturated fatty acid substrate that can also be converted into C9 and C6 volatiles. semanticscholar.orgnih.gov

Following the initial enzymatic action on C18 fatty acids, the pathway proceeds through the formation of C9 aldehydes and alcohols. consensus.app The cleavage of the fatty acid chain yields short-chain aldehydes. nih.govnih.gov These aldehydes are then subject to further modification.

Specifically, the C9 aldehyde intermediate can be reduced to its corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol. nih.gov This C9 alcohol is the direct precursor to the final ester. frontiersin.org The conversion from aldehyde to alcohol is a critical step, as the alcohol moiety is required for the subsequent esterification reaction. nih.govresearchgate.net Therefore, compounds like (Z,Z)-3,6-nonadien-1-ol represent key metabolic intermediates that stand at the crossroads between the initial breakdown of fatty acids and the final synthesis of the volatile acetate ester. thegoodscentscompany.comfemaflavor.org

Table 2: Key C9 Intermediates in the Biosynthesis of this compound
Intermediate CompoundChemical FormulaRole in Pathway
(Z,Z)-3,6-NonadienalC9H14OInitial C9 aldehyde formed from the cleavage of hydroperoxy fatty acids by hydroperoxide lyase (HPL).
(Z,Z)-3,6-nonadien-1-olC9H16OC9 alcohol formed by the reduction of the corresponding aldehyde; serves as the direct alcohol substrate for esterification by AATs. frontiersin.orgthegoodscentscompany.comfemaflavor.org

Identification and Characterization of Biosynthetic Enzymes

The conversion of fatty acids into this compound is catalyzed by a coordinated sequence of enzymes. Each enzyme plays a specific role, from the initial oxidation and cleavage of the fatty acid precursor to the final esterification step that yields the volatile product.

The final step in the biosynthesis of this compound is an esterification reaction catalyzed by alcohol acyltransferases (AATs). frontiersin.orgnih.gov These enzymes are responsible for the formation of a wide variety of esters that contribute to the flavor and aroma of many fruits and plants. biorxiv.org AATs catalyze the condensation of an alcohol with an acyl-coenzyme A (acyl-CoA). researchgate.netnih.gov

In this specific pathway, an AAT enzyme facilitates the transfer of an acetyl group from acetyl-CoA to the alcohol precursor, (Z,Z)-3,6-nonadien-1-ol. frontiersin.org This reaction forms the ester bond, resulting in the final product, this compound, and releases coenzyme A. nih.govresearchgate.net The expression and activity of AATs are often developmentally regulated, increasing during fruit ripening, which corresponds with the peak production of volatile esters. frontiersin.org The substrate specificity of different AATs plays a crucial role in determining the profile of esters produced by a particular organism. biorxiv.orgnih.gov

Alcohol dehydrogenases (ADHs) are a broad class of enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. nih.gov In the context of this compound biosynthesis, ADHs play a crucial role in producing the necessary alcohol substrate for the final esterification step. nih.gov

After the C9 aldehyde, (Z,Z)-3,6-nonadienal, is formed by the hydroperoxide lyase, it is reduced to (Z,Z)-3,6-nonadien-1-ol. This reduction is catalyzed by an ADH enzyme, which typically utilizes a cofactor like NADH or NADPH as the reducing agent. nih.govnih.gov The activity of ADHs is therefore essential for linking the cleavage of fatty acids to the synthesis of esters, by ensuring a supply of the required alcohol precursor. nih.govresearchgate.net

The biosynthetic pathway is initiated by the sequential action of two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL). mdpi.comnih.govnih.gov This enzymatic cascade is responsible for converting long-chain fatty acids into the shorter-chain aldehydes that serve as intermediates. consensus.appresearchgate.net

First, lipoxygenase (LOX) catalyzes the dioxygenation of polyunsaturated fatty acids like α-linolenic acid. mdpi.comnih.gov This reaction introduces a hydroperoxide group onto the fatty acid backbone, creating an unstable intermediate such as 13-hydroperoxy-octadecatrienoic acid (13-HPOT). mdpi.com

Next, this hydroperoxide intermediate is rapidly cleaved by the enzyme hydroperoxide lyase (HPL). mdpi.comnih.gov HPL breaks the carbon chain of the hydroperoxy fatty acid, yielding a short-chain aldehyde (a C9 aldehyde in the case of 13-HPOT cleavage) and a C12 oxo-acid. consensus.app This cleavage is the definitive step that generates the C9 backbone for this compound and other related "green leaf volatiles." mdpi.com The combined action of LOX and HPL is thus the foundational stage of the entire biosynthetic pathway. nih.govnih.gov

Table 3: Key Enzymes in the Biosynthesis of this compound
EnzymeAbbreviationFunction in Pathway
LipoxygenaseLOXCatalyzes the initial oxidation of polyunsaturated fatty acids (e.g., linolenic acid) to form unstable hydroperoxides. mdpi.comnih.gov
Hydroperoxide LyaseHPLCleaves hydroperoxy fatty acids into short-chain aldehydes (e.g., C9 aldehydes) and oxo-acids. consensus.appnih.gov
Alcohol DehydrogenaseADHReduces the C9 aldehyde intermediate to its corresponding C9 alcohol ((Z,Z)-3,6-nonadien-1-ol). nih.govnih.gov
Alcohol AcyltransferaseAATCatalyzes the final esterification step, transferring an acetyl group from acetyl-CoA to the C9 alcohol to form this compound. frontiersin.orgnih.gov

Table of Mentioned Compounds

Compound Name
This compound
(Z,Z)-3,6-nonadien-1-ol
(Z,Z)-3,6-Nonadienal
α-Linolenic Acid
Acetyl-CoA
Linoleic Acid
Triacylglycerols
13-hydroperoxy-octadecatrienoic acid (13-HPOT)

Genetic and Molecular Regulation of Volatile Production

The production of volatile compounds like this compound is a complex, genetically regulated process. Advances in genomics and metabolomics have enabled researchers to dissect the molecular mechanisms that control the synthesis of these aroma compounds. By integrating transcriptomic and metabolomic data, scientists can identify key genes, transcription factors, and metabolic pathways responsible for the production of specific volatiles in various organisms.

Transcriptomic analysis, particularly through RNA sequencing (RNA-Seq), has become a powerful tool for identifying genes involved in the biosynthesis of volatile organic compounds (VOCs). While direct transcriptomic studies focusing exclusively on this compound are limited, extensive research on related fatty acid-derived esters in fruits and flowers provides significant insights into its formation.

This compound is a C9 ester synthesized via the lipoxygenase (LOX) pathway, which degrades C18 fatty acids like linolenic and linoleic acid. ebrary.net Key enzyme families encoded by specific genes are critical for this pathway. Transcriptomic studies in various plants have consistently identified differentially expressed genes (DEGs) from these families during periods of active aroma production, such as fruit ripening. researchgate.netnih.gov

The primary gene families implicated in the biosynthesis of fatty acid-derived esters include:

Lipoxygenase (LOX): Initiates the pathway by oxygenating polyunsaturated fatty acids. ebrary.netresearchgate.net

Hydroperoxide Lyase (HPL): Cleaves the resulting hydroperoxides into smaller C6 or C9 aldehydes. researchgate.net

Alcohol Dehydrogenase (ADH): Reduces the aldehydes to their corresponding alcohols. researchgate.netnih.gov

Alcohol Acyltransferase (AAT): Catalyzes the final step, esterification of an alcohol with an acyl-CoA to form the ester. nih.govnottingham.ac.uk

Transcriptome profiling of fruits such as apples, peaches, and strawberries reveals that the expression levels of genes from these families are tightly regulated and often increase significantly during ripening, coinciding with the emission of volatile esters. nih.govresearchgate.netresearchgate.net For instance, studies on Fragaria nilgerrensis (a wild strawberry with a peach-like aroma) identified 27 DEGs associated with ester and lactone biosynthesis, including members of the LOX, ADH, and AAT gene families. nih.gov These findings suggest that a similar suite of genes, when expressed in the appropriate tissue and developmental stage, is responsible for the production of this compound in organisms that produce it.

Furthermore, transcriptomic analyses have identified various transcription factors (TFs) that likely regulate the expression of these aroma-related genes. Families of TFs such as MYB, bHLH, NAC, and AP2/ERF have been shown to be associated with aroma formation, indicating a complex regulatory network controlling the production of volatile esters. nih.govnih.gov

Table 1: Key Gene Families Implicated in the Biosynthesis of Fatty Acid-Derived Volatile Esters via Transcriptomic Analyses in Plants.

Gene Family Enzyme Function Role in Biosynthesis Pathway Example Studies
Lipoxygenase (LOX) Dioxygenase Initiates the degradation of polyunsaturated fatty acids (e.g., linolenic acid). Apple, Strawberry, Citrus researchgate.netnih.gov
Hydroperoxide Lyase (HPL) Lyase Cleaves fatty acid hydroperoxides to form C9 aldehydes (e.g., (Z,Z)-3,6-nonadienal). Apple, Tomato researchgate.net
Alcohol Dehydrogenase (ADH) Oxidoreductase Reduces aldehydes to their corresponding alcohols (e.g., (Z,Z)-3,6-nonadienol). Strawberry, Tomato nih.govnottingham.ac.uk
Alcohol Acyltransferase (AAT) Transferase Catalyzes the final esterification step to form the acetate ester from the alcohol and acetyl-CoA. Strawberry, Melon, Tomato nih.govnottingham.ac.uk
Fatty Acid Desaturase (FAD) Desaturase Introduces double bonds into fatty acids, creating precursors for unsaturated volatiles. Strawberry nih.gov

Metabolomic profiling, which measures the abundance of small molecules in a biological system, provides a direct snapshot of the chemical phenotype, including the aroma profile. When integrated with transcriptomic data, it allows for powerful correlational analyses that can link gene expression patterns with the accumulation of specific metabolites. This multi-omics approach is crucial for validating the function of candidate genes identified in transcriptomic studies and for understanding the metabolic flux through a biosynthetic pathway. nih.gov

In the context of aroma biosynthesis, metabolomic studies using techniques like gas chromatography-mass spectrometry (GC-MS) quantify the levels of volatile compounds, including esters like this compound. By comparing metabolite levels across different developmental stages or between different cultivars, researchers can identify compounds that contribute significantly to a specific aroma.

Studies combining metabolomics and transcriptomics have demonstrated strong correlations between the expression of key biosynthetic genes and the concentration of their resulting products. mdpi.com

Substrate Availability: The expression of genes like fatty acid desaturases (FAD) can be correlated with the levels of precursor fatty acids (linoleic and linolenic acid), which directly impacts the potential for volatile production. nih.gov

Pathway Intermediates and Final Products: A positive correlation is often observed between the upregulation of LOX, HPL, and ADH genes and the accumulation of C6 and C9 aldehydes and alcohols. researchgate.net

Ester Formation: The most critical correlation for ester production is typically found with the expression of AAT genes. In many fruits, the concentration of volatile esters increases dramatically during ripening, which mirrors a sharp increase in AAT transcript levels. nih.govnottingham.ac.uk

For example, an integrated analysis in wild strawberries revealed that the higher abundance of esters and lactones, such as δ-decalactone and δ-octalactone, in aroma-rich varieties was strongly correlated with the differential expression of specific FAD and cytochrome P450 genes. nih.gov Similarly, a study on a related C6 compound, (Z)-3-hexenyl acetate (Z-3-HAC), used metabolomics to uncover its metabolic fate in wheat. The study showed that exposure to Z-3-HAC led to significant changes in the plant's metabolome, including the induction of glycosylation processes, indicating that the volatile compound is actively taken up and metabolized by the plant tissue. nih.gov This highlights how metabolomic profiling can reveal not only the production of a volatile but also its subsequent interactions and metabolism within the organism.

Table 2: Correlation Between Gene Expression and Metabolite Accumulation in Volatile Ester Biosynthesis.

Metabolite Class Biosynthetic Gene(s) Observed Correlation Organism/Study Context
Unsaturated Fatty Acids (Precursors) Fatty Acid Desaturase (FAD) Positive correlation between FAD expression and levels of linoleic/linolenic acid. Perilla, Strawberry nih.govnih.gov
Aldehydes & Alcohols (Intermediates) Lipoxygenase (LOX), Hydroperoxide Lyase (HPL), Alcohol Dehydrogenase (ADH) Upregulation of gene expression coincides with the production of C6 and C9 aldehydes and alcohols. Apple, Strawberry researchgate.netnih.gov
Esters/Lactones (Final Products) Alcohol Acyltransferase (AAT), Cytochrome P450s Strong positive correlation between transcript abundance and the accumulation of corresponding esters and lactones during fruit ripening. Strawberry, Melon nih.govnottingham.ac.uk
Glycosylated Volatiles Glycosyltransferases Upregulation of glycosylated compounds following exposure to (Z)-3-hexenyl acetate, indicating metabolic processing. Wheat nih.gov

Iv. Advanced Analytical Methodologies for Characterization in Biological Samples

Hyphenated Chromatographic Techniques

Hyphenated chromatography, which couples the separation power of chromatography with the detection capabilities of other analytical instruments, is indispensable for the analysis of (Z,Z)-3,6-nonadienyl acetate (B1210297).

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary tool for the analysis of volatile compounds like (Z,Z)-3,6-nonadienyl acetate from biological samples. nih.govmdpi.com In this technique, volatile compounds are separated based on their boiling points and polarity on a capillary column before being ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification. The identification is typically confirmed by comparing the obtained mass spectrum and retention index with those of authentic standards or reference libraries like the National Institute of Standards and Technology (NIST). nih.gov

For esters like this compound, the electron ionization (EI) mass spectrum is characterized by a molecular ion peak (M+), though it may be of low intensity, and a series of fragment ions resulting from predictable cleavage pathways. libretexts.org A common fragmentation for acetate esters is the loss of the acetyl group or acetic acid.

High-resolution mass spectrometry (HRMS), often coupled with GC, offers enhanced analytical capabilities by providing highly accurate mass measurements. This allows for the determination of the elemental composition of the parent compound and its fragments, significantly increasing the confidence in compound identification, especially in complex mixtures where multiple compounds may have the same nominal mass. Two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOFMS) provides even greater separation power for analyzing intricate volatile profiles, such as those found in fermented cucumbers, enabling the detection of minor components that would otherwise co-elute. nih.gov

Table 1: GC-MS Data for Nonadienyl Acetate Isomers

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Kovats Retention Index
This compound83334-93-4C11H18O2182.261676 (Porapak Q column) pherobase.com
(E,Z)-3,6-Nonadienyl acetate211323-05-6C11H18O2182.26Data not specifically found, but expected to be similar to the (Z,Z) isomer on standard non-polar columns.

Note: Retention indices can vary based on the specific GC column and conditions used.

While GC-MS identifies the chemical composition of a sample, Gas Chromatography-Olfactometry (GC-O) links the chemical identity of a volatile compound to its specific odor. As the separated compounds elute from the GC column, the effluent is split between a mass spectrometer and a sniffing port, where a trained sensory panelist describes the perceived aroma. This technique is crucial for determining the odor impact of individual compounds in a complex mixture, such as food or fragrance.

Table 2: Sensory Profile of (E,Z)-3,6-Nonadienyl Acetate from GC-O Analysis

Descriptor CategorySpecific Aroma NoteReference Source
GreenMild, Fresh Green nih.govthegoodscentscompany.com
FruityMelon, Pear thegoodscentscompany.com
WaxyWaxy thegoodscentscompany.com
SweetSweet thegoodscentscompany.com

Innovative Sample Preparation and Extraction Methods

The effectiveness of any chromatographic analysis is highly dependent on the sample preparation and extraction method used to isolate the volatile compounds from the biological matrix.

Headspace (HS) sampling is a solvent-free technique ideal for analyzing volatile compounds in solid or liquid samples. nih.gov In this method, the sample is sealed in a vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into the GC.

Solid Phase Microextraction (SPME) is a widely used variation that combines extraction and pre-concentration into a single step. nih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace of the sample. Volatile analytes adsorb onto the fiber, which is then retracted and inserted directly into the hot GC injector for thermal desorption. nih.gov The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. sigmaaldrich.com For a broad range of flavor compounds, including esters like this compound, a multi-phase fiber such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often effective. researchgate.net HS-SPME-GC-MS is a standard method for analyzing the volatile profiles of fruits like cucumbers. nih.govmdpi.com

Steam distillation is a classic and commercially important method for extracting essential oils and other volatile compounds from plant materials. wikipedia.org The process involves passing steam through the biological matrix, which vaporizes the volatile compounds at temperatures lower than their actual boiling points, thus preventing thermal degradation. adv-bio.comresearchgate.net The resulting vapor mixture of water and volatile oils is then condensed and collected. Since essential oils are generally immiscible with water, they can be easily separated from the aqueous phase (hydrosol). iastate.edu

Isomeric Analysis and Stereochemical Determination for Biological Relevance

The biological activity and sensory properties of a molecule are often highly dependent on its specific isomeric and stereochemical structure. For this compound, distinguishing it from its geometric isomers, such as (E,Z)-, (Z,E)-, and (E,E)-3,6-nonadienyl acetate, is crucial. These isomers can possess distinct aroma profiles and may be present in different ratios in natural sources.

Gas chromatography is a powerful tool for separating geometric isomers. The choice of the GC column's stationary phase is critical. Polar capillary columns, such as those coated with polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropylphenyl polysiloxane (e.g., DB-23), are often effective for separating cis/trans isomers of unsaturated compounds. researchgate.net Research on related dienyl acetate isomers has shown that on polar columns, (E)-isomers tend to elute slightly faster than their corresponding (Z)-isomers, although baseline separation can be challenging. researchgate.net The subtle differences in the physical properties of the isomers lead to different retention times, allowing for their individual quantification.

V. Role in Chemical Communication and Ecological Interactions

Contribution to Complex Volatile Blends in Plants

Numerous orchid species across various genera produce this compound as part of their floral fragrance, indicating its evolutionary importance in this family for reproductive success.

Table 1: Examples of Plant Species Producing (Z,Z)-3,6-nonadienyl acetate (B1210297)

Family Genus Species Common Name
Orchidaceae Acacallis superba -
Orchidaceae Aerangis appendiculata -
Orchidaceae Aerangis biloba -
Orchidaceae Aerangis brachycarpa -
Orchidaceae Aerangis confusa African moth orchid
Orchidaceae Gongora armeniaca -
Orchidaceae Gymnadenia conopea Chalk fragrant orchid
Orchidaceae Himantoglossum hircinum Lizard orchid
Orchidaceae Laelia albida -
Orchidaceae Laelia autumnalis -

This table is a partial list based on data from The Pherobase of floral compounds. pherobase.com

Interspecific Communication and Plant-Herbivore Interactions

Volatile compounds are critical cues in the communication between different species, particularly between plants and the insects that feed on them.

While many green leaf volatiles are well-documented as cues for insect herbivores searching for host plants, specific research detailing the role of (Z,Z)-3,6-nonadienyl acetate as a host-finding cue is limited. Generally, the blend of volatiles released by a plant is more important than a single compound for host recognition by insects. Herbivores use these chemical profiles to distinguish between host and non-host plants. Although related C6 compounds like (Z)-3-hexenyl acetate are known to attract or repel various insects, the specific function of the C9 compound this compound in this context requires further investigation.

This compound and its related C9 compounds are significant components of melon aroma, particularly in honeydew (Cucumis melo var. inodorus) and "Piel de Sapo" melons cabidigitallibrary.orgnih.gov. The volatile profile of these melons is dominated by saturated and unsaturated C9 aldehydes and alcohols, which are derived from the enzymatic breakdown of fatty acids cabidigitallibrary.orgsemanticscholar.orgbohrium.com.

Table 2: Key C9 Volatile Compounds Identified in Melon Aroma

Compound Type Associated Aroma Descriptor(s) Reference
(E,Z)-2,6-nonadienal Aldehyde Most impactful aroma compound in honeydew cabidigitallibrary.org
(Z,Z)-3,6-nonadien-1-ol Alcohol Fresh, Grassy, Boiled leaf-like cabidigitallibrary.orgnih.gov
This compound Acetate Green, Melon-like thegoodscentscompany.com

Intraspecific Chemical Cues

In addition to mediating interactions between different species, chemical signals are vital for communication within a single species. While this compound is a known floral volatile, evidence for its role as an intraspecific cue, such as a pheromone, is not well established. However, its corresponding alcohol, (Z,Z)-3,6-nonadien-1-ol, is recognized as a pheromone component for certain insect species. For instance, it is listed as a pheromone for the Mexican fruit fly (Anastrepha ludens) and the Caribbean fruit fly (Anastrepha suspensa) pherobase.com. This suggests that the nonadienyl structure is a relevant biological signal, although the specific function of the acetate form in intraspecific communication remains an area for further research.

Ecological Significance in Agricultural Systems

The chemical communication mediated by plant volatiles has significant implications for agriculture. Understanding the roles of specific compounds can lead to the development of novel pest management strategies. Semiochemicals, including kairomones (used by herbivores to find hosts) and pheromones, can be deployed in traps for monitoring or mass trapping of insect pests, or used to disrupt mating nih.gov.

Given that this compound is a component of fruit and flower scents, it has the potential to be used in agricultural applications. If found to be an attractant (kairomone) for specific pest species, it could be incorporated into lures for integrated pest management (IPM) programs. Conversely, if it acts as a repellent for other pests, it could be used to protect crops. Currently, the specific application of this compound in agricultural systems is not widely documented, and its potential remains largely theoretical pending further research into its precise effects on the behavior of key agricultural pests and beneficial insects.

Vi. Mechanisms of Olfactory Perception and Receptor Interactions

Neurophysiological Responses to (Z,Z)-3,6-Nonadienyl Acetate (B1210297)

To understand how an insect's olfactory system responds to (Z,Z)-3,6-nonadienyl acetate, researchers would employ electrophysiological techniques to measure the electrical activity of olfactory sensory neurons (OSNs).

Hypothetical EAG Response Data:

This interactive table illustrates the type of data that would be collected in an EAG experiment. The values are hypothetical and for illustrative purposes only, as no specific data for this compound exists.

Insect SpeciesCompound Concentration (µg)Mean EAG Response (mV)
Species A10.2
Species A100.8
Species A1001.5
Species B10.1
Species B100.3
Species B1000.7

To gain a more detailed understanding of olfactory perception, Single Sensillum Recording (SSR) is used. nih.govwikipedia.org This technique allows researchers to record the action potentials from individual OSNs housed within a single olfactory sensillum. nih.govwikipedia.org SSR can identify which specific neurons respond to this compound, their sensitivity (threshold of detection), and their response patterns (e.g., excitation or inhibition). wikipedia.org This provides a much finer resolution of the olfactory code than EAG. wikipedia.org

Hypothetical SSR Response Data:

This table represents potential findings from an SSR study, showing the specificity of different neuron types to the compound. These data are purely illustrative.

Sensillum TypeNeuron ClassSpontaneous Firing Rate (spikes/s)Response to this compound (spikes/s)
Trichoid ANeuron 11085
Trichoid ANeuron 21212
Basiconic BNeuron 12524
Basiconic BNeuron 22021

Molecular Interactions with Olfactory Receptors and Binding Proteins

The detection of odorants at the molecular level involves interactions with several classes of proteins located in the sensillum lymph.

Olfactory Receptors (ORs) are transmembrane proteins located on the dendrites of OSNs. nih.gov They are responsible for recognizing specific odorant molecules and initiating the signal transduction cascade. nih.gov To determine which ORs bind to this compound, heterologous expression systems (e.g., in Xenopus oocytes or human cell lines) would be used. By expressing a known OR and then applying the compound, researchers can measure the resulting electrical current to determine if binding and activation have occurred.

Before reaching the ORs, hydrophobic odorants like this compound must traverse the aqueous sensillum lymph. This transport is facilitated by Odorant Binding Proteins (OBPs) and Chemosensory Proteins (CSPs). These soluble proteins bind to odorants and are thought to shuttle them to the receptors. The binding affinity of this compound to specific OBPs and CSPs would be measured using techniques like fluorescence competitive binding assays.

Hypothetical OBP Binding Affinity Data:

This table illustrates how the binding affinity (Ki) of the compound to different OBPs would be presented. Lower Ki values indicate stronger binding. The data are hypothetical.

OBP NameLigandBinding Affinity (Ki in µM)
SpeciesA-OBP1This compound8.5
SpeciesA-OBP2This compound> 50
SpeciesA-PBP1This compound25.2

Neural Coding and Processing of Olfactory Signals

The pattern of neural activity generated by OSNs in response to an odorant forms the basis of the olfactory code. When an insect is exposed to this compound, the specific combination of activated OSNs and their firing rates creates a unique "odor signature." This information is relayed from the antennae to the antennal lobe of the insect brain. Within the antennal lobe, axons of OSNs that express the same OR converge on distinct spherical structures called glomeruli. The spatial pattern of activated glomeruli provides a map of the perceived odor, which is then processed by higher brain centers to elicit a behavioral response. Investigating this would involve techniques like calcium imaging or multi-unit recordings in the antennal lobe while stimulating the antenna with the compound.

Vii. Synthetic Chemistry for Biological Research and Applications

Laboratory Synthesis of (Z,Z)-3,6-Nonadienyl Acetate (B1210297) and its Stereoisomers

The precise geometry of the double bonds in (Z,Z)-3,6-nonadienyl acetate is critical to its biological activity, demanding synthetic strategies that offer rigorous stereochemical control. A variety of methods have been developed to produce this compound and its geometric isomers—(Z,E), (E,Z), and (E,E)—ensuring that each isomer can be studied in isolation.

One effective approach involves the use of Grignard reagents in a coupling reaction. For instance, a synthesis of the (Z,Z) isomer can be initiated from (Z,Z)-3,6-nonadienyl chloride. This starting material is converted into its corresponding Grignard reagent, (Z,Z)-3,6-nonadien-1-yl-magnesium chloride, by reacting it with magnesium metal in an ether solvent like tetrahydrofuran (B95107) (THF). This organometallic intermediate can then be coupled with a suitable electrophile. The resulting alcohol, (Z,Z)-3,6-nonadien-1-ol, is subsequently acetylated to yield the final product. The acetylation is typically achieved by treating the alcohol with an acetylating agent such as acetic anhydride, often in the presence of a base like pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP) to catalyze the reaction and neutralize the acetic acid byproduct google.com.

The synthesis of different stereoisomers often requires distinct starting materials or stereoselective reaction conditions. For example, the Wittig reaction and its variations (e.g., the Schlosser modification) are powerful tools for creating specific double bond geometries. By choosing the appropriate phosphorus ylide and aldehyde, chemists can selectively form either a (Z)- or (E)-alkene at a desired position. Similarly, alkyne chemistry provides another versatile route. The partial reduction of an alkyne using specific catalysts, such as Lindlar's catalyst for syn-hydrogenation to form a (Z)-alkene or sodium in liquid ammonia (B1221849) (Birch reduction) for anti-hydrogenation to form an (E)-alkene, allows for the precise installation of a specific double bond geometry. This alkyne can then be further elaborated and the second double bond introduced using similar stereocontrolled methods before final conversion to the acetate.

Below is a table summarizing a key step in a representative synthesis of the (Z,Z) isomer.

Table 1: Representative Grignard Reagent Formation for this compound Synthesis google.com

ReactantReagentSolventProductConditions
(Z,Z)-3,6-nonadienyl chlorideMagnesium (Mg)Tetrahydrofuran (THF)(Z,Z)-3,6-nonadien-1-yl-magnesium chlorideDropwise addition at 60-65°C, followed by stirring at 70-75°C for 2 hours

Development of Analogues for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are a cornerstone of chemical biology and medicinal chemistry, aimed at understanding how a molecule's structure correlates with its biological activity. In the context of this compound, SAR studies involve synthesizing a series of structural analogues to probe which molecular features are essential for its role as a semiochemical. These studies can reveal the importance of chain length, double bond position and geometry, and the nature of the terminal functional group.

Research into juvenoids (juvenile hormone mimics) provides a clear example of how SAR is applied to compounds structurally related to nonadienyl derivatives. In one study, various nonadienyl phenyl ether analogues were synthesized and tested for their insect growth disruptor (IGD) activity against the house fly, Musca domestica. The study revealed several key structural determinants for activity nih.gov:

Epoxidation: The introduction of an epoxide group to the terminal double bond of the nonadienyl chain generally resulted in excellent biological activity. This suggests that the terminal alkene may be a site of metabolic activation or that the epoxide itself is a key feature for receptor binding nih.gov.

Alkoxylation: In contrast, the addition of a methoxy (B1213986) or ethoxy group to the nonadienyl chain tended to suppress activity. This indicates that increased polarity or steric bulk at this position is detrimental to the compound's function nih.gov.

Aromatic Substitution: When a phenyl ether group was used as the terminus, the position of substituents on the aromatic ring was critical. Para-substituted analogues (substitution at the 4-position) generally showed higher activity than their meta-substituted (3-position) counterparts nih.gov.

These findings, while not on the acetate itself, demonstrate the principles of SAR. By systematically modifying the nonadienyl scaffold, researchers can map the "pharmacophore"—the essential constellation of steric and electronic features required for biological effect. This knowledge is invaluable for designing more potent and selective pest control agents while minimizing off-target effects.

Table 2: Structure-Activity Relationship Findings for Nonadienyl Analogues Against Musca domestica nih.gov

Structural ModificationEffect on Juvenoid ActivityInferred Importance
Epoxidation of terminal double bondIncreased activityPotential role in binding or metabolic activation
Alkoxylation of the chainDecreased activitySteric/electronic properties at this position are sensitive
Para-substitution on phenyl ether terminusHigher activity than meta-substitutionSpecific spatial arrangement of substituents is favored
Branching of the alkyl chainMarkedly decreased activityLinear shape is critical for optimal function

Methodological Advancements in Stereoselective Acetate Synthesis

The demand for geometrically pure alkenyl acetates like this compound has spurred significant innovation in synthetic organic chemistry. While traditional methods like the Wittig reaction are effective, modern chemistry seeks greater efficiency, milder reaction conditions, and higher stereoselectivity. Recent advancements have focused heavily on transition-metal catalysis to achieve these goals.

One powerful modern technique is olefin metathesis , particularly Z-selective cross-metathesis. The development of molybdenum- and tungsten-based catalysts has enabled the direct formation of (Z)-alkenes with exceptional stereocontrol. For instance, a terminal olefin can be coupled with a (Z)-1,2-dihaloethene in the presence of a molybdenum alkylidene catalyst to generate a (Z)-alkenyl halide nih.gov. This product is a versatile intermediate that can be readily converted into the desired acetate through substitution chemistry, preserving the (Z)-geometry of the double bond. This method avoids the stoichiometric phosphorus byproducts of the Wittig reaction and offers a more atom-economical route nih.gov.

Another area of advancement is in the stereoselective functionalization of alkynes . Gold-catalyzed reactions have emerged as a mild and efficient way to synthesize vinyl acetates. A terminal alkyne can undergo a stereospecific anti-addition of acetic acid in the presence of a gold catalyst to form a (Z)-enol acetate intermediate. This can then participate in a subsequent palladium-catalyzed Suzuki coupling reaction to build the remainder of the carbon skeleton, yielding a (Z)-1-alkyl-2-arylvinyl acetate with high geometric purity acs.org.

Furthermore, the stereoselective homologation of organoboronates represents a cutting-edge approach. This strategy allows for the iterative construction of carbon chains with precise stereochemical control. A recently developed method for vinylene homologation enables the insertion of an alkene moiety into a carbon-boron bond. This process uses the consecutive insertion of two different carbenoids, followed by an elimination step, to produce a wide range of trans-alkenyl boronates nih.gov. While this specific method produces (E)-alkenes, related strategies are being explored for (Z)-selective synthesis, showcasing the power of boron chemistry to build complex organic molecules from simple precursors in a programmable fashion nih.gov.

These advanced methodologies provide chemists with a sophisticated toolkit for the stereoselective synthesis of complex molecules like this compound, facilitating deeper exploration of their biological roles.

Viii. Research Applications and Future Directions in Chemical Ecology

Development of Ecologically Sound Pest Management Strategies

The application of insect sex pheromones and their analogs represents an environmentally conscious approach to pest control. biorxiv.orgresearchgate.net These strategies are highly specific and minimize harm to non-target organisms and the ecosystem. (Z,Z)-3,6-nonadienyl acetate (B1210297), as a component of insect chemical communication systems, is a candidate for developing such strategies.

Research into pheromone-based pest management focuses on several key areas:

Mating Disruption: This involves saturating an area with a synthetic pheromone to confuse males and prevent them from locating females, thereby disrupting mating and reducing the next generation's population. nih.gov

Mass Trapping: Lures containing synthetic pheromones are used to attract large numbers of pests into traps, effectively removing them from the population. nih.gov

Attract-and-Kill: This method combines a pheromone attractant with a small amount of insecticide or a pathogen, luring the pests to a source that will eliminate them.

Monitoring: Pheromone-baited traps are used to detect the presence and population density of pest species, allowing for timely and targeted control measures. nih.gov

Pheromone analogs, which are structurally similar to the natural pheromone, can act as inhibitors, disrupting or blocking the mating communication of pest species. biorxiv.orgresearchgate.net For instance, studies on the tea defoliator Ectropis grisescens have explored the inhibitory potential of pheromone analogs to disrupt its mating behavior. biorxiv.orgresearchgate.net The development of "green chemistry" alternatives, such as the bioproduction of pheromones in engineered yeast, further enhances the ecological soundness of these methods by reducing the toxic byproducts associated with chemical synthesis. nih.gov

Table 1: Pheromone-Based Pest Management Strategies

StrategyMechanism of ActionExamples of Application
Mating DisruptionPermeates the environment with synthetic pheromones, preventing males from finding mates. nih.govControl of pyralid moths in stored-product facilities. nih.gov
Mass TrappingUses pheromone-baited traps to capture a large portion of the pest population. nih.govMonitoring and control of agricultural and stored product pests. nih.gov
Pheromone InhibitorsEmploys pheromone analogs to block the reception of the natural pheromone signal, disrupting communication. biorxiv.orgInvestigated for control of moths like Ectropis grisescens and Mamestra brassicae. biorxiv.org
MonitoringUses traps with low concentrations of pheromones to detect pest presence and population levels. nih.govIntegrated Pest Management (IPM) programs for various agricultural pests.

Enhancing Understanding of Plant Volatile-Mediated Interactions

Plants release a wide array of volatile organic compounds (VOCs), including green leaf volatiles (GLVs) like (Z,Z)-3,6-nonadienyl acetate, in response to environmental stimuli, particularly herbivory. nih.govchimia.ch These herbivore-induced plant volatiles (HIPVs) are crucial signals in complex trophic interactions. chimia.chnih.govresearchgate.net

Studying these compounds provides deeper insights into:

Direct Defense: Some plant volatiles can directly repel or deter herbivores. nih.govnih.gov

Indirect Defense: A key function of HIPVs is to attract the natural enemies of the attacking herbivores, such as predators and parasitoid wasps. nih.govchimia.chnih.govresearchgate.net This tritrophic interaction helps to reduce herbivore pressure on the plant.

Plant-Plant Communication: Volatiles released by a damaged plant can be perceived by neighboring plants, which may then prime their own defenses in anticipation of a potential threat. nih.govnih.gov

For example, (Z)-3-hexenol, a related C6-alcohol, is a well-studied GLV that acts as an important infochemical in attracting natural enemies and inducing defense responses in nearby plants. nih.govnih.govresearchgate.net Similarly, (Z)-3-hexenyl acetate, another common GLV, plays a critical role in mediating host and oviposition preference for insects like the fall armyworm (Spodoptera frugiperda) on maize. nih.gov Research in this area helps to unravel the intricate chemical language that governs ecosystems and can inform the development of agricultural strategies that leverage these natural defense mechanisms. nih.govresearchgate.net

Table 2: Roles of Plant Volatiles in Ecological Interactions

Type of InteractionFunction of VolatileExample Compound(s)
Direct DefenseRepels or deters herbivores from feeding. nih.govnih.gov(Z)-3-hexenol nih.gov
Indirect DefenseAttracts predators and parasitoids of the herbivores. nih.govnih.gov(Z)-3-hexenol, terpenoids nih.gov
Plant-Plant CommunicationSignals to neighboring plants to prime their defense systems. nih.govnih.gov(Z)-3-hexenol nih.gov
Host Location/OvipositionGuides herbivorous insects to suitable host plants and egg-laying sites. nih.gov(Z)-3-hexenyl acetate nih.gov

Integration with Multi-Omics Approaches in Flavor and Aroma Research

The characteristic flavor and aroma of fruits and plants are determined by a complex mixture of volatile and non-volatile compounds, including esters like this compound. thegoodscentscompany.comthegoodscentscompany.com Understanding the genetic and biochemical basis of flavor production is a key goal for improving crop quality. The integration of multi-omics approaches offers a powerful toolkit for this research. nih.gov

These approaches include:

Genomics: Identifies genes and genetic variations (e.g., via GWAS and QTL mapping) associated with the production of specific flavor compounds. nih.gov

Transcriptomics: Studies gene expression patterns to understand which genes are activated during fruit ripening and flavor development.

Proteomics: Analyzes the proteins present in a cell to identify the enzymes directly involved in the biosynthesis of flavor molecules. nih.gov

Metabolomics: Profiles the complete set of metabolites, including flavor volatiles, to correlate chemical composition with sensory characteristics and consumer preferences. nih.gov

By combining these datasets, researchers can build comprehensive models that link genotype to phenotype (flavor). This integrated approach can accelerate breeding programs by enabling the development of molecular markers for desirable flavor traits and can elucidate the complex metabolic networks, such as the lipoxygenase pathway, that produce key aroma compounds. nih.gov

Table 3: Multi-Omics in Flavor and Aroma Research

Omics FieldArea of StudyApplication in Flavor Research
GenomicsComplete set of DNA and its variations.Identifying genes and QTLs that control the synthesis of flavor compounds. nih.gov
TranscriptomicsComplete set of RNA transcripts (gene expression).Determining which flavor-related genes are active during ripening.
ProteomicsComplete set of proteins.Identifying enzymes in flavor biosynthetic pathways. nih.gov
MetabolomicsComplete set of metabolites (small molecules).Correlating specific volatile compounds with sensory panel scores and consumer liking. nih.gov

Exploration of Evolutionary Trajectories in Chemical Signaling

Chemical communication is the most ancient and widespread form of information exchange in nature. belgianjournalofzoology.eu Studying specific semiochemicals like this compound provides valuable insights into how these complex signaling systems evolve. A key concept in this field is the evolution of signals from unintentional cues. nih.gov

The evolutionary trajectory often follows these steps:

Cue Production: An organism releases a chemical as an incidental byproduct of its metabolism. This compound is a "cue" that other organisms can perceive.

Eavesdropping: A "receiver" organism evolves the ability to detect this cue and uses the information to its benefit (e.g., a predator locating prey).

Ritualization into a Signal: If the receiver's response is also beneficial to the "sender," there is selective pressure for the sender to optimize the production and release of the chemical to make it a more effective and reliable "signal." nih.gov

Research into the chemical ecology of diverse and non-model species is crucial for a broader understanding of these evolutionary processes. belgianjournalofzoology.eu By comparing the chemical signals used by closely related species, scientists can reconstruct the evolutionary history of these communication systems and identify the selective pressures that drive their diversification. belgianjournalofzoology.eunih.gov This exploration helps to answer fundamental questions about how new signals arise and how the intricate chemical languages that permeate the natural world have come to be. nih.gov

Q & A

Q. What is the role of (Z,Z)-3,6-nonadienyl acetate in food aroma, and what analytical methods are used to identify it?

this compound is a key volatile compound contributing to the fresh, cucumber-like aroma in melons (e.g., Cucumis melo var. inodorus). Its trace concentrations (often <1 ppm) necessitate advanced analytical techniques. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is critical for unambiguous identification due to its superior sensitivity and selectivity compared to standard GC-MS, which may fail to resolve co-eluting isomers or detect low-abundance compounds . For example, Perry et al. (2009) used GC-MS/MS to confirm its presence in honeydew melon, resolving challenges with overlapping peaks in traditional GC-MS .

Methodological Protocol :

  • Extraction : Solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).
  • Separation : DB-WAX or equivalent polar capillary columns.
  • Detection : MS/MS with electron ionization (EI) and multiple reaction monitoring (MRM) for quantification .

Q. How is this compound synthesized, and what are the key challenges in its stereoselective preparation?

The compound is synthesized via acetylation of (Z,Z)-3,6-nonadien-1-ol using acetic anhydride or acetyl chloride under catalytic conditions (e.g., pyridine or DMAP). A major challenge lies in maintaining the Z,Z-configuration during synthesis, as isomerization can occur under acidic or high-temperature conditions. Bedoukian Research reports the use of low-temperature acetylation (0–5°C) and inert atmospheres to preserve stereochemistry .

Characterization Tools :

  • NMR : 1^1H and 13^13C NMR to confirm double-bond geometry (e.g., coupling constants J = 10–12 Hz for Z-configuration).
  • IR : C=O stretch (~1740 cm⁻¹) and acetate C-O (1230–1250 cm⁻¹) .

Q. What experimental designs are recommended for comparative studies of this compound across plant cultivars?

To assess variability in volatile profiles across cultivars (e.g., melon or cucumber), use:

  • Sampling : Harvest fruits at identical maturity stages (e.g., full-slip stage for melons) to minimize developmental variation .
  • Replication : Triplicate extractions per cultivar with randomized block designs.
  • Statistical Analysis : ANOVA with post-hoc tests (e.g., Tukey’s HSD) to identify significant differences. Include principal component analysis (PCA) to map aroma profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported presence/absence of this compound across studies?

Discrepancies often arise from cultivar-specific biosynthesis, extraction methods, or detection limits. For example, Cucumis melo cv. ‘Sol Real’ lacked detectable levels due to cultivar-dependent expression, while ‘Honeydew’ showed significant amounts .

Resolution Strategies :

  • Meta-Analysis : Cross-reference studies with standardized protocols (e.g., NIST-certified methods).
  • Controlled Experiments : Compare cultivars under identical growth conditions and analytical parameters .

Q. What advanced techniques improve the detection of trace this compound in complex matrices?

GC×GC-TOFMS : Two-dimensional gas chromatography coupled with time-of-flight MS enhances resolution in complex samples (e.g., plant extracts). Stable Isotope Dilution Assay (SIDA) : Use deuterated internal standards (e.g., d₃-(Z,Z)-3,6-nonadienyl acetate) for precise quantification, minimizing matrix effects .

Table 1 : Comparison of Detection Techniques

MethodLOD (ng/g)ResolutionKey Advantage
GC-MS50ModerateCost-effective
GC-MS/MS5HighMRM reduces noise
GC×GC-TOFMS1Very HighPeak capacity >10,000

Q. How can stereoselective synthesis of this compound be optimized for high enantiomeric purity?

Catalytic Strategies :

  • Use chiral catalysts (e.g., Jacobsen’s Mn(III)-salen complexes) for asymmetric acetylation.
  • Enzymatic acetylation with lipases (e.g., Candida antarctica Lipase B) under mild conditions to retain configuration .

Quality Control :

  • Monitor reaction progress via chiral GC columns (e.g., Cyclosil-B).
  • Validate purity using 1^1H NMR NOESY to confirm Z,Z-geometry .

Q. What in vitro assays are suitable for exploring potential bioactivity of this compound?

While direct bioactivity data are limited, preliminary studies can include:

  • Antimicrobial Assays : Broth microdilution against foodborne pathogens (e.g., E. coli O157:H7).
  • Anti-Inflammatory Models : COX-2 inhibition assays in macrophage cell lines (e.g., RAW 264.7).
  • Odorant Receptor Studies : Calcium imaging with heterologously expressed human OR1A1 receptors to map olfactory activation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.